molecular formula C21H27N3O2 B2781435 N-[4-[[4-[(3-Methylpyridin-2-yl)oxymethyl]piperidin-1-yl]methyl]phenyl]acetamide CAS No. 2380175-92-6

N-[4-[[4-[(3-Methylpyridin-2-yl)oxymethyl]piperidin-1-yl]methyl]phenyl]acetamide

Cat. No. B2781435
CAS RN: 2380175-92-6
M. Wt: 353.466
InChI Key: POFQJPVAFIZLPK-UHFFFAOYSA-N
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Description

N-[4-[[4-[(3-Methylpyridin-2-yl)oxymethyl]piperidin-1-yl]methyl]phenyl]acetamide, also known as MP-10, is a novel compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. MP-10 is a small molecule that has been synthesized using various methods and has shown promising results in scientific research studies.

Mechanism of Action

The mechanism of action of N-[4-[[4-[(3-Methylpyridin-2-yl)oxymethyl]piperidin-1-yl]methyl]phenyl]acetamide is not fully understood. It is believed to inhibit the activity of certain enzymes and signaling pathways that are involved in cancer growth and inflammation. N-[4-[[4-[(3-Methylpyridin-2-yl)oxymethyl]piperidin-1-yl]methyl]phenyl]acetamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are enzymes involved in the production of inflammatory mediators. N-[4-[[4-[(3-Methylpyridin-2-yl)oxymethyl]piperidin-1-yl]methyl]phenyl]acetamide has also been shown to inhibit the activity of protein kinase C (PKC), which is involved in the regulation of cell growth and survival.
Biochemical and Physiological Effects:
N-[4-[[4-[(3-Methylpyridin-2-yl)oxymethyl]piperidin-1-yl]methyl]phenyl]acetamide has been shown to have various biochemical and physiological effects. It has been found to reduce the production of inflammatory mediators, such as prostaglandins and leukotrienes. N-[4-[[4-[(3-Methylpyridin-2-yl)oxymethyl]piperidin-1-yl]methyl]phenyl]acetamide has also been shown to induce apoptosis in cancer cells and inhibit their growth. In addition, N-[4-[[4-[(3-Methylpyridin-2-yl)oxymethyl]piperidin-1-yl]methyl]phenyl]acetamide has been found to reduce pain and inflammation in animal models.

Advantages and Limitations for Lab Experiments

N-[4-[[4-[(3-Methylpyridin-2-yl)oxymethyl]piperidin-1-yl]methyl]phenyl]acetamide has several advantages for lab experiments. It is a small molecule that can easily penetrate cell membranes and reach intracellular targets. N-[4-[[4-[(3-Methylpyridin-2-yl)oxymethyl]piperidin-1-yl]methyl]phenyl]acetamide has also been found to have low toxicity in animal models, which makes it a promising candidate for further development. However, the limitations of N-[4-[[4-[(3-Methylpyridin-2-yl)oxymethyl]piperidin-1-yl]methyl]phenyl]acetamide include its limited solubility in water, which can affect its bioavailability and efficacy.

Future Directions

For N-[4-[[4-[(3-Methylpyridin-2-yl)oxymethyl]piperidin-1-yl]methyl]phenyl]acetamide research include further studies to elucidate its mechanism of action and optimize its therapeutic properties. N-[4-[[4-[(3-Methylpyridin-2-yl)oxymethyl]piperidin-1-yl]methyl]phenyl]acetamide can be modified to improve its solubility and bioavailability. In addition, N-[4-[[4-[(3-Methylpyridin-2-yl)oxymethyl]piperidin-1-yl]methyl]phenyl]acetamide can be tested in various animal models and clinical trials to evaluate its safety and efficacy as a potential therapeutic agent. N-[4-[[4-[(3-Methylpyridin-2-yl)oxymethyl]piperidin-1-yl]methyl]phenyl]acetamide can also be used as a lead compound for the development of new drugs with similar properties.
Conclusion:
In conclusion, N-[4-[[4-[(3-Methylpyridin-2-yl)oxymethyl]piperidin-1-yl]methyl]phenyl]acetamide is a novel compound that has shown promising results in scientific research studies. It has potential therapeutic applications in the treatment of cancer, inflammation, and pain. N-[4-[[4-[(3-Methylpyridin-2-yl)oxymethyl]piperidin-1-yl]methyl]phenyl]acetamide has been synthesized using various methods and has been extensively studied for its biochemical and physiological effects. Future research on N-[4-[[4-[(3-Methylpyridin-2-yl)oxymethyl]piperidin-1-yl]methyl]phenyl]acetamide can lead to the development of new drugs with improved therapeutic properties.

Synthesis Methods

The synthesis of N-[4-[[4-[(3-Methylpyridin-2-yl)oxymethyl]piperidin-1-yl]methyl]phenyl]acetamide involves the reaction of 4-[[4-[(3-Methylpyridin-2-yl)oxymethyl]piperidin-1-yl]methyl]phenylacetic acid with N,N-dimethylformamide dimethyl acetal. This reaction results in the formation of N-[4-[[4-[(3-Methylpyridin-2-yl)oxymethyl]piperidin-1-yl]methyl]phenyl]acetamide as a white solid. The purity of N-[4-[[4-[(3-Methylpyridin-2-yl)oxymethyl]piperidin-1-yl]methyl]phenyl]acetamide can be increased by recrystallization from ethanol.

Scientific Research Applications

N-[4-[[4-[(3-Methylpyridin-2-yl)oxymethyl]piperidin-1-yl]methyl]phenyl]acetamide has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, analgesic, and anti-cancer properties. N-[4-[[4-[(3-Methylpyridin-2-yl)oxymethyl]piperidin-1-yl]methyl]phenyl]acetamide has been tested in various in vitro and in vivo models and has shown promising results. It has been found to inhibit the growth of cancer cells and induce apoptosis. N-[4-[[4-[(3-Methylpyridin-2-yl)oxymethyl]piperidin-1-yl]methyl]phenyl]acetamide has also been shown to reduce inflammation and pain in animal models.

properties

IUPAC Name

N-[4-[[4-[(3-methylpyridin-2-yl)oxymethyl]piperidin-1-yl]methyl]phenyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27N3O2/c1-16-4-3-11-22-21(16)26-15-19-9-12-24(13-10-19)14-18-5-7-20(8-6-18)23-17(2)25/h3-8,11,19H,9-10,12-15H2,1-2H3,(H,23,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POFQJPVAFIZLPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CC=C1)OCC2CCN(CC2)CC3=CC=C(C=C3)NC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-{4-[(4-{[(3-methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)methyl]phenyl}acetamide

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